Cas no 29211-18-5 (Benzenemethanol, 3-amino-a-[(methylamino)methyl]-)

Benzenemethanol, 3-amino-a-[(methylamino)methyl]- structure
29211-18-5 structure
Product Name:Benzenemethanol, 3-amino-a-[(methylamino)methyl]-
CAS No:29211-18-5
MF:C9H14N2O
MW:166.220262050629
CID:1438461
PubChem ID:3027617
Update Time:2025-04-20

Benzenemethanol, 3-amino-a-[(methylamino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 3-amino-a-[(methylamino)methyl]-
    • 1-(m-Aminophenyl)-2-methylaminoethanol
    • DB-183296
    • SCHEMBL3442993
    • 3-Amino-alpha-[(methylamino)methyl]benzenemethanol
    • LCZMBFWIEJUUBT-UHFFFAOYSA-N
    • 29211-18-5
    • 1-(3-aminophenyl)-2-(methylamino)ethanol
    • Inchi: 1S/C9H14N2O/c1-11-6-9(12)7-3-2-4-8(10)5-7/h2-5,9,11-12H,6,10H2,1H3
    • InChI Key: LCZMBFWIEJUUBT-UHFFFAOYSA-N
    • SMILES: OC(CNC)C1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 166.110613074g/mol
  • Monoisotopic Mass: 166.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 58.3Ų
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